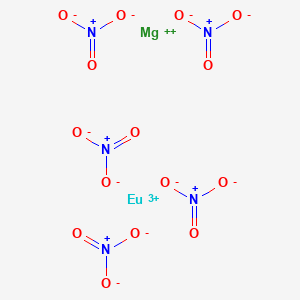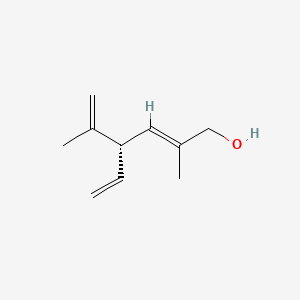
Europium(3+) magnesium nitrate (1/1/5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium(3+) magnesium nitrate (1/1/5) is a compound involving Europium, a member of the lanthanide or rare earth series of metals . In its elemental form, Europium has a silvery-white appearance . Europium was discovered in 1901 by Eugène-Antole Demarçay through repeated crystallizations of samarium magnesium nitrate . The compound also involves Magnesium Nitrate, which is a white solid and highly soluble in both water and ethanol .
Synthesis Analysis
The synthesis of Europium(3+) compounds often involves the sol-gel method. For instance, a study reported the synthesis of photoluminescent silica nanotubes using Europium ions . The Europium ions were transferred from the fibers to the tubes successfully . Another study reported the synthesis of Europium-doped silica glasses using the sol-gel process .Molecular Structure Analysis
Europium is a lanthanide and rare earth metal with an atomic number of 63 . It has an electron configuration of [Xe] 4f 7 6s 2 . Europium(III) nitrate forms complexes with anions and other Lewis bases . The molecular weight of Europium(3+) nitrate hydrate is 446.948029 Da .Chemical Reactions Analysis
Europium(III) nitrate reacts with anions and other Lewis bases to form complexes . For example, it reacts with 1,3,5- trimesic acid to form a europium metal-organic framework, a coordination polymer, under hydrothermal conditions .Physical And Chemical Properties Analysis
Europium is a soft, ductile, silvery-white metal that instantly oxidizes in air . It has a melting point of 822°C and a boiling point of 1529°C . Magnesium Nitrate is a white solid and highly soluble in both water and ethanol . It is hygroscopic, quickly forming the hexahydrate upon standing in air .Safety And Hazards
Propriétés
IUPAC Name |
magnesium;europium(3+);pentanitrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu.Mg.5NO3/c;;5*2-1(3)4/q+3;+2;5*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTMCWGIZJNXAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Eu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuMgN5O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721216 |
Source


|
| Record name | Europium(3+) magnesium nitrate (1/1/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Europium(3+) magnesium nitrate (1/1/5) | |
CAS RN |
108775-01-5 |
Source


|
| Record name | Europium(3+) magnesium nitrate (1/1/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5,8-Dimethyl[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B566572.png)